molecular formula C9H6F6O3 B13716255 2,5-Bis(trifluoroacetyl)cyclopentanone

2,5-Bis(trifluoroacetyl)cyclopentanone

Cat. No.: B13716255
M. Wt: 276.13 g/mol
InChI Key: OWSJTDJLJPRMHG-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoroacetyl)cyclopentanone is a chemical compound with the molecular formula C9H6F6O3 It is characterized by the presence of two trifluoroacetyl groups attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(trifluoroacetyl)cyclopentanone can be synthesized through a double Claisen condensation reaction. This involves the reaction of cyclopentanone with trifluoroacetic acid ethyl ester in the presence of a base such as sodium methoxide. The reaction typically yields the desired product in moderate to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoroacetyl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Molecular bromine is used as the reagent, and the reaction typically occurs at room temperature.

    Cyclocondensation: Hydroxylamine hydrochloride is used, and the reaction conditions may vary depending on the desired product.

Major Products Formed

    Bromination: Omega-bromo-alpha-trifluoroacetylcycloalkanones.

    Cyclocondensation: Isoxazole derivatives.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoroacetyl)cyclopentanone involves its ability to undergo enolization, forming a stable enol tautomer. This enol form can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The trifluoroacetyl groups enhance the compound’s reactivity by stabilizing the enol form through electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(trifluoroacetyl)cyclopentanone is unique due to its specific ring structure and the positioning of the trifluoroacetyl groups. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability of the enol form, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C9H6F6O3

Molecular Weight

276.13 g/mol

IUPAC Name

2,5-bis(2,2,2-trifluoroacetyl)cyclopentan-1-one

InChI

InChI=1S/C9H6F6O3/c10-8(11,12)6(17)3-1-2-4(5(3)16)7(18)9(13,14)15/h3-4H,1-2H2

InChI Key

OWSJTDJLJPRMHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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